molecular formula C48H45N3O9 B11106447 OL-5(4H)-One

OL-5(4H)-One

Cat. No.: B11106447
M. Wt: 807.9 g/mol
InChI Key: JNKAOZCGIYZQET-ARIBAKDNSA-N
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Description

Oxazol-5(4H)-one, a heterocyclic compound characterized by a five-membered ring containing oxygen and nitrogen, is a versatile scaffold in medicinal chemistry. Its derivatives are synthesized via cyclocondensation of 2-(aryl/heteroarylamido)acetic acids with aromatic aldehydes, often yielding bioactive molecules with antitumor, antimicrobial, and antioxidant properties . For example, CHEMBL1972440 (4-[(4-fluorophenyl)methylene]-2-phenyloxazthis compound) exhibits structural and functional relevance in anticancer studies, with pIC50 values (negative log of IC50) ranging from 4 to 5 in NCI60 cell assays . The halogen-free derivative CHEMBL1089606 demonstrates superior antiproliferative activity, suggesting halogen substituents may reduce efficacy .

Properties

Molecular Formula

C48H45N3O9

Molecular Weight

807.9 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)methylidene]-2-[3-[(4Z)-4-[(4-butoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]-5-[(4E)-4-[(4-butoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C48H45N3O9/c1-4-7-22-55-37-16-10-31(11-17-37)25-40-46(52)58-43(49-40)34-28-35(44-50-41(47(53)59-44)26-32-12-18-38(19-13-32)56-23-8-5-2)30-36(29-34)45-51-42(48(54)60-45)27-33-14-20-39(21-15-33)57-24-9-6-3/h10-21,25-30H,4-9,22-24H2,1-3H3/b40-25-,41-26+,42-27+

InChI Key

JNKAOZCGIYZQET-ARIBAKDNSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC(=C3)C4=N/C(=C\C5=CC=C(C=C5)OCCCC)/C(=O)O4)C6=N/C(=C/C7=CC=C(C=C7)OCCCC)/C(=O)O6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC(=C3)C4=NC(=CC5=CC=C(C=C5)OCCCC)C(=O)O4)C6=NC(=CC7=CC=C(C=C7)OCCCC)C(=O)O6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OL-5(4H)-One typically involves several steps, including the preparation of intermediate compounds and the use of specific reagents and conditions. One common method involves the use of piperonal and 4-methoxyacetophenone in ethanol, followed by the addition of aqueous sodium hydroxide . This reaction yields the desired compound through a series of intermediate steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

OL-5(4H)-One undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive functional groups, which allow it to interact with different reagents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of OL-5(4H)-One involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Oxazolones vs. Triazinones

Compound Class Avg. pIC50 Range Key Target Kinases Toxicity (Daphnia magna)
Oxazthis compound 4.0–5.0 PDGF-R, FAK2 Low (EC50 > 100 µM)
1,2,4-Triazin-6(5H)-one 3.5–4.5 PDGF-R (reduced FAK2 inhibition) High (EC50 < 50 µM)

Notes:

  • Oxazolones exhibit lower toxicity against Daphnia magna compared to triazinones, likely due to reduced membrane disruption .

Substituent Effects on Bioactivity

Halogen substituents significantly influence activity:

  • Halogenated Derivatives (e.g., CHEMBL1972440): Reduced antiproliferative efficacy (pIC50 ~4.2) compared to non-halogenated analogues (pIC50 ~5.0) .
  • Electron-Withdrawing Groups (e.g., nitro) : Enhance oxidative stress mitigation in antioxidant assays but may reduce kinase inhibition .

Table 2: Impact of Substituents on Key Compounds

Compound ID Substituent Antiproliferative pIC50 Toxicity (S. cerevisiae)
CHEMBL1089606 None (halogen-free) 5.0 Resistant (Pdr5/Snq2 efflux)
CHEMBL1972440 4-Fluorophenyl 4.2 Sensitive (Δpdr5/Δsnq2)
CHEMBL1988306 4-Bromophenyl 3.8 Sensitive (Δpdr5/Δsnq2)

Notes:

  • Yeast toxicity assays reveal multidrug resistance (MDR) transporters Pdr5 and Snq2 extrude oxazolones, mitigating cytotoxicity .
  • Halogen-free derivatives like CHEMBL1089606 are least toxic and most effective in kinase inhibition .

Mechanistic Comparisons

  • Kinase Inhibition: Oxazolones preferentially inhibit PDGF-R and FAK2, critical in cancer cell proliferation. Triazinones retain PDGF-R activity but lose FAK2 targeting due to structural constraints .
  • Antioxidant Activity : Derivatives like E3 (4-(4-chlorobenzylidene)-2-phenyloxazthis compound) inhibit lipid peroxidation (LP) by 89%, outperforming caffeine in microsomal EROD assays .

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